Naphthalene-2,6-diamine
Overview
Description
Naphthalene-2,6-diamine (also known as 2,6-Naphthalenediamine or 2,6-DIAMINONAPHTHALENE) is a compound with the molecular formula C10H10N2 . It has a molecular weight of 158.20 g/mol . This compound belongs to the class of organic compounds known as naphthalenes, which are structures characterized by two fused benzene rings .
Synthesis Analysis
The synthesis of Naphthalene-2,6-diamine and its derivatives often involves various coupling reactions such as Buchwald–Hartwig, Heck, Heck–Mizoroki, Stille, Suzuki, Sonogashira, and others . Aromatic nucleophilic substitution reactions have also been successfully applied . For instance, one method involves a reaction between 1-naphthaldehyde and aniline or 2,6-dimethylaniline .Molecular Structure Analysis
The InChI string for Naphthalene-2,6-diamine isInChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2
. The compound has a topological polar surface area of 52 Ų and a complexity of 140 . It has no rotatable bonds, indicating a rigid structure . Chemical Reactions Analysis
Naphthalene-2,6-diamine has been used in the development of new NDI-based redox systems . It has been integrated with electron-rich donor groups to create ambipolar and strongly electron-donating NDIs . Non-conventional electron-withdrawing groups (EWGs) have been applied, leading to highly electron-deficient NDIs .Physical And Chemical Properties Analysis
Naphthalene-2,6-diamine has a molecular weight of 158.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a formal charge of 0 .Scientific Research Applications
Organic Electronics
Naphthalene diimides (NDIs), which can be derived from Naphthalene-2,6-diamine, have high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. These properties make them promising candidates for applications in organic electronics .
Photovoltaic Devices
The electronic properties of NDIs also make them suitable for use in photovoltaic devices. Their large electron deficient aromatic cores and tendency to self-assemble into functional structures are particularly beneficial in this context .
Flexible Displays
NDIs are being explored for use in flexible displays, thanks to their excellent thermal and oxidative stability and good charge carrier mobility .
Sensing
NDIs have been extensively studied for their potential uses in sensing. Their high electron affinity and good charge mobility make them excellent candidates for this application .
Catalysis
NDIs have shown promise in the field of catalysis. Their large electron deficient aromatic cores and tendency to self-assemble into functional structures can be advantageous in catalytic applications .
Medicine
NDIs are also being explored for various applications in medicine. Their potential uses span a wide range, from serving as the basis for host-guest complexes for molecular switching devices, such as catenanes and rotaxanes, to ion-channels .
Safety And Hazards
Future Directions
Naphthalene-2,6-diamine and its derivatives have shown great potential in the field of organic optoelectronics, including molecular design, synthesis, structure-property relationships, and applications in high-performance organic field-effect transistors, organic photovoltaics, perovskite solar cells, and more . Further development of NDI-bearing compounds for future applications is expected .
properties
IUPAC Name |
naphthalene-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGZBMRXLADNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372756 | |
Record name | naphthalene-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,6-diamine | |
CAS RN |
2243-67-6 | |
Record name | 2,6-Naphthalenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | naphthalene-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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